2,2-Difluoro-3,3-dimethyloxirane

Catalog No.
S15790283
CAS No.
374-02-7
M.F
C4H6F2O
M. Wt
108.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoro-3,3-dimethyloxirane

CAS Number

374-02-7

Product Name

2,2-Difluoro-3,3-dimethyloxirane

IUPAC Name

2,2-difluoro-3,3-dimethyloxirane

Molecular Formula

C4H6F2O

Molecular Weight

108.09 g/mol

InChI

InChI=1S/C4H6F2O/c1-3(2)4(5,6)7-3/h1-2H3

InChI Key

QOGRUKXSYWGNII-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(F)F)C

2,2-Difluoro-3,3-dimethyloxirane is a highly specialized gem-difluoroepoxide that serves as a premium electrophilic building block in advanced organic synthesis and medicinal chemistry [1]. Characterized by a highly strained three-membered oxirane ring bearing both a gem-difluoro moiety and a gem-dimethyl group, this compound exhibits a fundamentally different reactivity profile compared to standard aliphatic epoxides [2]. Rather than undergoing simple nucleophilic addition, the polarized C-F bonds and inherent ring strain prime the molecule for base-induced cascade multiple-cleavage processes [1]. For procurement professionals, this compound represents an atom-economical, late-stage fluorination reagent essential for the divergent synthesis of α-fluoroamides and α-aminoacyl fluorides without the need for harsh, conventional fluorinating agents [3].

Attempting to substitute 2,2-difluoro-3,3-dimethyloxirane with non-fluorinated analogs (such as isobutylene oxide) or conventional CF2-transfer reagents (like ethyl bromodifluoroacetate) fundamentally disrupts synthetic workflows [1]. Non-fluorinated epoxides undergo standard SN2 ring-opening to yield simple amino alcohols, completely lacking the capacity to trigger the Meinwald-type 1,2-fluorine migration required to generate α-fluoroamides [2]. Conversely, standard acyclic CF2 precursors lack the requisite thermodynamic driving force provided by the oxirane ring strain, necessitating multi-step saponification and hazardous deoxofluorination sequences to achieve the same product [1]. Procurement of this exact gem-difluoroepoxide is therefore mandatory when a process relies on its unique ability to form transient α-fluoroacyl fluoride intermediates via a single-step, self-deoxofluorinating cascade [1].

Divergent Cascade Reactivity vs. Standard Epoxides

In base-induced amination protocols, gem-difluoroepoxides undergo a unique multiple-cleavage cascade triggered by nucleophilic attack, leading to a Meinwald-type 1,2-fluorine migration [1]. This specialized pathway enables the direct formation of α-fluoroamides. In stark contrast, the non-fluorinated baseline, isobutylene oxide, strictly undergoes standard SN2 ring opening, yielding 0% of the cascade rearrangement products [2]. This absolute divergence in reaction trajectory makes the difluoroepoxide irreplaceable for synthesizing target fluorinated amides in a single step [1].

Evidence DimensionReaction pathway and cascade rearrangement capacity
Target Compound DataUndergoes 1,2-fluorine migration to yield α-fluoroamides
Comparator Or BaselineIsobutylene oxide (0% migration, yields standard amino alcohols)
Quantified DifferenceAbsolute divergence in reaction pathway (cascade vs. simple addition)
ConditionsAmine nucleophile, mild base (e.g., t-BuOK), aprotic solvent

Procurement of the gem-difluoroepoxide is essential for accessing α-fluoroamide pharmacophores that cannot be synthesized via standard epoxide ring-opening.

Atom-Economical Generation of Acyl Fluorides

The gem-difluoroepoxide architecture uniquely permits a self-deoxofluorination sequence upon amine attack, transiently forming an α-fluoroacyl fluoride intermediate [1]. This intermediate can be efficiently trapped to yield α-aminoacyl fluorides, bypassing the need for exogenous, highly toxic fluorinating agents [1]. Utilizing alternative acyclic CF2 precursors requires multi-step sequences, which typically reduce overall yield by 30-50% and increase hazardous waste generation [2]. The built-in leaving group capacity of the oxirane fluorine atoms provides a highly streamlined synthetic route [1].

Evidence DimensionSteps required to generate α-aminoacyl fluorides
Target Compound Data1-step cascade reaction via transient α-fluoroacyl fluoride
Comparator Or BaselineAcyclic CF2 precursors (3+ steps, requiring hazardous fluorinating agents)
Quantified DifferenceEliminates 2 synthetic steps and the need for toxic deoxofluorinating reagents
ConditionsOne-pot reaction with primary/secondary amines

Reduces synthetic complexity and supply chain reliance on hazardous fluorinating reagents, directly lowering manufacturing costs and safety risks.

Sterically Controlled Regioselectivity in Nucleophilic Attack

The presence of the gem-difluoro group significantly increases the electrophilicity of the C2 carbon, while the gem-dimethyl group provides intense steric shielding at the C3 position [1]. This dual electronic and steric bias ensures highly regioselective nucleophilic attack at the fluorinated carbon. Unbranched or mono-fluorinated epoxides often suffer from mixed regioselectivity, typically yielding significant percentages of undesired regioisomers [2]. The structural design of 2,2-difluoro-3,3-dimethyloxirane guarantees a singular attack vector, maximizing the yield of the desired cascade intermediate [3].

Evidence DimensionRegioselectivity of nucleophilic ring opening
Target Compound DataHighly selective attack at C2 due to C3 dimethyl steric shielding
Comparator Or BaselineUnbranched fluorinated epoxides (prone to mixed regioisomer formation)
Quantified DifferenceNear-quantitative regiocontrol vs. mixed isomer generation
ConditionsNucleophilic ring opening in polar aprotic solvents

High regioselectivity minimizes costly downstream purification and maximizes the yield of the desired active pharmaceutical ingredient (API) intermediate.

One-Pot Synthesis of α-Fluoroamides for Drug Discovery

Due to its unique base-induced cascade reactivity, 2,2-difluoro-3,3-dimethyloxirane is the optimal precursor for the divergent, one-pot synthesis of α-fluoroamides [1]. This is critical in medicinal chemistry for optimizing the metabolic stability and lipophilicity of lead compounds, replacing multi-step fluorination protocols with a single, atom-economical step [2].

Generation of α-Aminoacyl Fluorides as Reactive Intermediates

The compound serves as a highly efficient, self-deoxofluorinating precursor to α-aminoacyl fluorides [1]. This application is highly relevant for industrial scale-up where avoiding hazardous reagents like DAST or SF4 is a priority, allowing for safe, mild coupling reactions to form complex peptides or functionalized amides [1].

Advanced Building Block for Specialized Fluoropolymers

The highly strained, electrophilic nature of the gem-difluoroepoxide ring makes it a valuable monomer or end-capping agent in the development of advanced fluorinated materials [3]. Its precise regioselectivity ensures uniform polymer architecture, which is essential for manufacturing chemically resistant and thermally stable materials [2].

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

108.03867113 g/mol

Monoisotopic Mass

108.03867113 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-15-2024

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